![molecular formula C16H12F3NO3 B12458508 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate CAS No. 75300-65-1](/img/structure/B12458508.png)
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate typically involves the reaction of 3-(trifluoromethyl)aniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl formate
- 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl benzoate
- 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl propionate
Uniqueness
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is unique due to the presence of the acetate group, which can influence its reactivity and solubility. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in various research and industrial applications.
Propriétés
Numéro CAS |
75300-65-1 |
|---|---|
Formule moléculaire |
C16H12F3NO3 |
Poids moléculaire |
323.27 g/mol |
Nom IUPAC |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H12F3NO3/c1-10(21)23-14-8-3-2-7-13(14)15(22)20-12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3,(H,20,22) |
Clé InChI |
DIYYWANCYSSFEO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


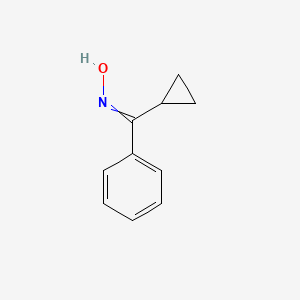
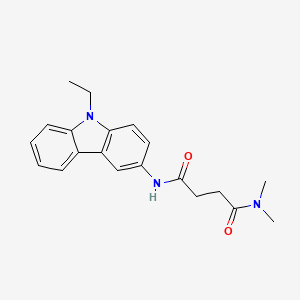

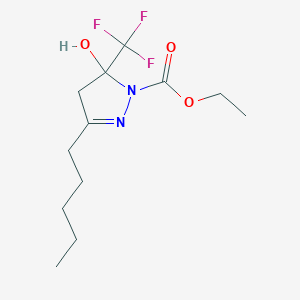
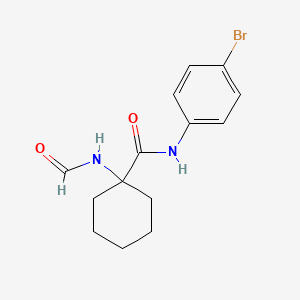
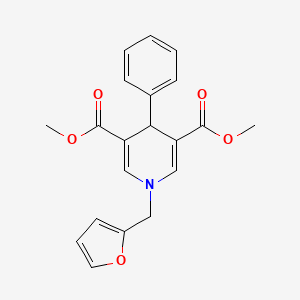
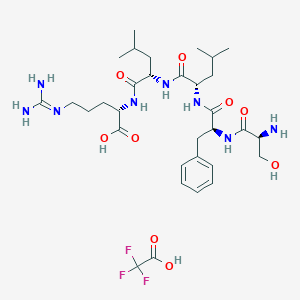
![2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile](/img/structure/B12458486.png)
![Sodium 2-({[(3Z)-5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1H,6H,7H,9H-pyrrolo[3,2-H]isoquinolin-3-ylidene]amino}oxy)-4-hydroxybutanoate](/img/structure/B12458487.png)
![3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12458489.png)
![methyl N-[(3-chlorophenyl)carbonyl]glycinate](/img/structure/B12458491.png)
![5-bromo-2-methoxy-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B12458495.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B12458510.png)
